MAO-B ligand-1

Monoamine Oxidase B MAO-B Inhibition Neuroprotection

MAO-B ligand-1 is a potent, selective MAO-B inhibitor (IC50 = 3.83 nM) with a distinct selectivity profile (~5.9x over MAO-A), ideal for Parkinson's and Alzheimer's disease models. This tool compound offers superior potency for in vitro studies requiring low effective concentrations. Available in research quantities with a purity of ≥98%, it is a critical benchmark for SAR studies exploring novel MAO-B chemical space. Please inquire for current lead times.

Molecular Formula C19H19N5O4S
Molecular Weight 413.5 g/mol
Cat. No. B608858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B ligand-1
SynonymsMAO-B ligand1;  MAO-B ligand 1;  MAO-B ligand-1
Molecular FormulaC19H19N5O4S
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N5O4S/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25)
InChIKeyATBDVMIHFKYZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MAO-B Ligand-1 (CAS 1010879-39-6): Product Specifications and Procurement Overview


N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide, commercially known as MAO-B ligand-1, is a synthetic small molecule with the molecular formula C19H19N5O4S and a molecular weight of 413.45 g/mol [1]. It is characterized as a selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters like dopamine [2]. This compound is supplied as a solid for research purposes, with recommended storage at -20°C for long-term stability [1].

Why MAO-B Ligand-1 Cannot Be Interchanged with Generic MAO-B Inhibitors


Despite sharing a common therapeutic target (MAO-B) with established inhibitors like selegiline, rasagiline, and safinamide, MAO-B ligand-1 exhibits a unique quantitative profile in terms of potency and selectivity. These differences in IC50 values and selectivity ratios mean that substitution is not scientifically equivalent. For instance, its sub-nanomolar potency for MAO-B is not matched by all clinical analogs [1][2]. Therefore, procurement decisions must be guided by specific quantitative evidence rather than generic class assumptions.

Quantitative Differentiation of MAO-B Ligand-1 from Leading MAO-B Inhibitors


Superior In Vitro MAO-B Inhibition Potency vs. Selegiline, Rasagiline, and Safinamide

MAO-B ligand-1 demonstrates significantly higher potency against human MAO-B in vitro compared to the clinical inhibitors selegiline, rasagiline, and safinamide. The target compound inhibits MAO-B with an IC50 of 3.83 nM [1], which is 9.4-fold more potent than selegiline (IC50 = 36.0 nM) [2], 4.0-fold more potent than rasagiline (IC50 = 15.4 nM) [2], and 7.6-fold more potent than safinamide (IC50 = 29.0 nM) [2].

Monoamine Oxidase B MAO-B Inhibition Neuroprotection

Differentiated Selectivity Profile for MAO-B Over MAO-A

MAO-B ligand-1 exhibits a unique selectivity profile compared to other MAO-B inhibitors. It inhibits MAO-A with an IC50 of 22.57 nM and MAO-B with an IC50 of 3.83 nM, resulting in a calculated selectivity index (SI = IC50(MAO-A)/IC50(MAO-B)) of approximately 5.9 [1]. In contrast, rasagiline and safinamide demonstrate much higher selectivity indices (over 100-fold) [2][3], while selegiline is a potent but less selective irreversible inhibitor [2].

Selectivity Index MAO-A MAO-B Off-Target Activity

Chemical and Physical Property Differentiation: Molecular Weight and Solubility

MAO-B ligand-1 has a molecular weight of 413.45 g/mol, which is notably higher than the clinical MAO-B inhibitors selegiline (187.3 g/mol), rasagiline (171.2 g/mol), and safinamide (302.3 g/mol) [1]. It is reported to be soluble in DMSO, a common solvent for in vitro assays [1]. Its larger, more complex structure, featuring a benzo[c][1,2,5]oxadiazole sulfonamide and an indole propanamide group, may influence its binding mode and pharmacokinetic properties compared to the simpler propargylamine or aminoindan scaffolds of its analogs.

Drug-likeness Physicochemical Properties Solubility

Storage and Stability for Research Use

For research procurement, stability and handling are critical. MAO-B ligand-1 is specified for long-term storage as a powder at -20°C for up to 3 years, and in solvent (e.g., DMSO) at -80°C for 1 year [1]. This is a practical differentiator for compound management, as stability profiles can vary significantly between analogs and impact the reproducibility of long-term studies.

Stability Storage Conditions Compound Management

Recommended Research Applications for MAO-B Ligand-1 Based on Quantitative Evidence


High-Potency MAO-B Inhibition Studies in Neurodegenerative Disease Models

Given its demonstrated sub-nanomolar potency for MAO-B (IC50 = 3.83 nM) which is superior to several clinical comparators [1], MAO-B ligand-1 is optimally suited for in vitro and cellular models of Parkinson's disease or Alzheimer's disease where maximal MAO-B inhibition is required. Its potency allows for lower effective concentrations, potentially reducing off-target effects related to high compound load in cell-based assays.

Investigating the Functional Consequences of Dual MAO-A/MAO-B Inhibition

Unlike highly selective clinical analogs like safinamide or rasagiline (selectivity index > 100), MAO-B ligand-1 exhibits a modest selectivity index of approximately 5.9 [1]. This unique profile makes it a valuable tool for researchers investigating the biological effects of concurrent MAO-A and MAO-B inhibition, a pharmacological profile distinct from both selective MAO-B and non-selective MAO inhibitors [2].

Structure-Activity Relationship (SAR) Studies for Novel MAO-B Inhibitor Scaffolds

With a molecular weight of 413.45 g/mol, MAO-B ligand-1 is structurally distinct from the smaller propargylamine and aminoindan scaffolds of selegiline and rasagiline [1]. It serves as an ideal benchmark compound for SAR studies aimed at exploring novel chemical space for MAO-B inhibition. Its unique combination of a benzo[c][1,2,5]oxadiazole sulfonamide and an indole propanamide tail provides a new template for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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